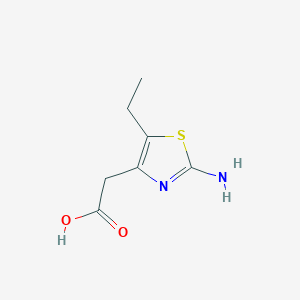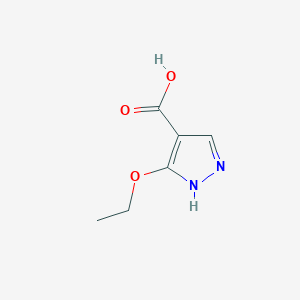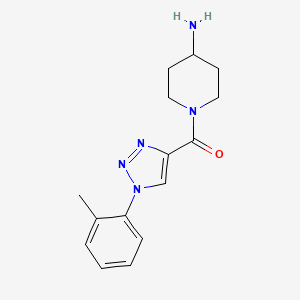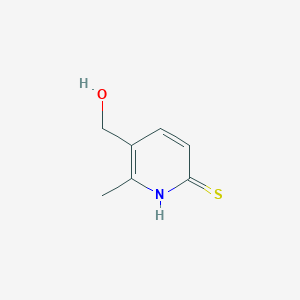
5-(Hydroxymethyl)-6-methylpyridine-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Hydroxymethyl)-6-methylpyridine-2(1H)-thione is a heterocyclic compound that features a pyridine ring substituted with hydroxymethyl and methyl groups, as well as a thione group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-6-methylpyridine-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylpyridine with formaldehyde and hydrogen sulfide in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and recrystallization to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Hydroxymethyl)-6-methylpyridine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The thione group can be reduced to a thiol group using reducing agents like sodium borohydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 5-(Carboxymethyl)-6-methylpyridine-2(1H)-thione.
Reduction: 5-(Hydroxymethyl)-6-methylpyridine-2(1H)-thiol.
Substitution: 5-(Hydroxymethyl)-6-halogenomethylpyridine-2(1H)-thione.
Applications De Recherche Scientifique
5-(Hydroxymethyl)-6-methylpyridine-2(1H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-(Hydroxymethyl)-6-methylpyridine-2(1H)-thione involves its interaction with molecular targets such as enzymes and proteins. The thione group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, the hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Hydroxymethyl)pyridine-2(1H)-thione: Lacks the methyl group at the 6-position.
6-Methylpyridine-2(1H)-thione: Lacks the hydroxymethyl group at the 5-position.
5-(Hydroxymethyl)-6-methylpyridine: Lacks the thione group.
Uniqueness
5-(Hydroxymethyl)-6-methylpyridine-2(1H)-thione is unique due to the presence of both hydroxymethyl and thione groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C7H9NOS |
|---|---|
Poids moléculaire |
155.22 g/mol |
Nom IUPAC |
5-(hydroxymethyl)-6-methyl-1H-pyridine-2-thione |
InChI |
InChI=1S/C7H9NOS/c1-5-6(4-9)2-3-7(10)8-5/h2-3,9H,4H2,1H3,(H,8,10) |
Clé InChI |
GNSGIDOZMMSBAJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=S)N1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


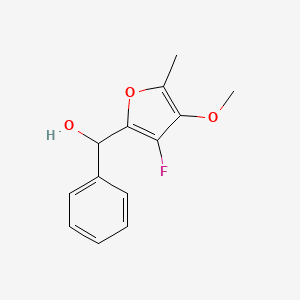
![Methyl [2,3'-bipyridine]-6-carboxylate](/img/structure/B11807241.png)





